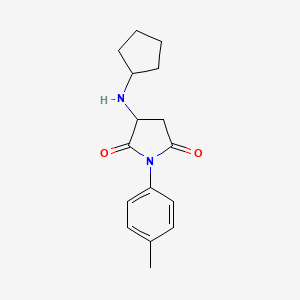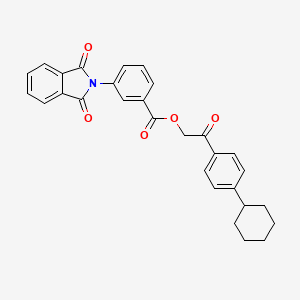
1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime (ABID) is a synthetic compound that belongs to the family of oxime derivatives. ABID has been studied for its potential applications in various scientific research fields due to its unique chemical structure and properties.
Aplicaciones Científicas De Investigación
1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime has been found to exhibit antibacterial, antifungal, and antiviral properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems.
Mecanismo De Acción
The mechanism of action of 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime is not fully understood. However, it has been suggested that 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime may act by inhibiting the activity of enzymes involved in the biosynthesis of bacterial and fungal cell walls. 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime has also been shown to interact with DNA, which may contribute to its antibacterial and antifungal activities.
Biochemical and Physiological Effects:
1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime has also been found to exhibit antiviral activity against herpes simplex virus type 1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a range of biological activities that make it a useful tool for studying various biological processes. However, 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime also has some limitations. For example, it may exhibit non-specific binding to biological molecules, which can complicate data interpretation.
Direcciones Futuras
There are several potential future directions for research on 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime. One area of interest is the development of 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime-based fluorescent probes for the detection of metal ions in biological systems. Another area of interest is the further characterization of the antibacterial, antifungal, and antiviral activities of 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime, including studies on its mechanism of action. Additionally, there is potential for the development of 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime-based drugs for the treatment of bacterial, fungal, and viral infections.
Métodos De Síntesis
The synthesis of 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime involves the reaction of 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The resulting product is purified by recrystallization to obtain pure 1-acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime.
Propiedades
IUPAC Name |
1-(4-bromo-2-hydroxy-5-methyl-3-nitrosoindol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c1-5-3-4-7-8(9(5)12)10(13-17)11(16)14(7)6(2)15/h3-4,16H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDOKIWVLXOTQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N(C(=C2N=O)O)C(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-bromo-5-methyl-1H-indole-2,3-dione 3-oxime | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[3-(4-chlorophenyl)-2-methyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide](/img/structure/B5234580.png)


![cyclohexyl 2-[(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]propanoate](/img/structure/B5234609.png)
![4-methyl-3-(3-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B5234617.png)
![N-(4-hydroxyphenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5234628.png)
![1-[2-(4-acetyl-1-piperazinyl)-3-pyridinyl]-N-(3-ethoxybenzyl)methanamine](/img/structure/B5234631.png)


![N'-[2-(4-chloro-3-methylphenoxy)acetyl]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5234664.png)
![5-[(2,6-difluorophenoxy)methyl]-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5234666.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-[(4-chlorophenyl)sulfonyl]piperazine oxalate](/img/structure/B5234673.png)
![ethyl 2-[(N-isobutylglycyl)amino]-4-(4-methylphenyl)-3-thiophenecarboxylate oxalate](/img/structure/B5234679.png)
